molecular formula C21H23N3O3 B11390879 N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide

N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11390879
M. Wt: 365.4 g/mol
InChI Key: CSDQXCVMHQPLBP-UHFFFAOYSA-N
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Description

N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide: is a synthetic organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of an oxadiazole ring, a phenyl group, and an acetamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile oxide. This step often requires the use of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions.

    Attachment of the Phenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).

    Formation of the Acetamide Moiety: The final step involves the reaction of the oxadiazole intermediate with 2-[4-(propan-2-yl)phenoxy]acetyl chloride in the presence of a base such as triethylamine (TEA) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide moiety can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.

    Medicine: Studied for its potential as an anti-inflammatory and anticancer agent, targeting specific enzymes and pathways involved in disease progression.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) in inflammatory pathways or kinases involved in cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways like the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer, leading to the inhibition of disease progression.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar reactivity but different structural features.

    Disilanes: Organosilicon compounds with unique electronic properties, used in optoelectronic materials.

    Fluorine Compounds: Known for their high reactivity and use in pharmaceuticals and agrochemicals.

Uniqueness

N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide stands out due to its combination of an oxadiazole ring and phenyl groups, which confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C21H23N3O3/c1-14(2)16-8-10-18(11-9-16)26-13-19(25)22-12-20-23-21(24-27-20)17-6-4-15(3)5-7-17/h4-11,14H,12-13H2,1-3H3,(H,22,25)

InChI Key

CSDQXCVMHQPLBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)COC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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